molecular formula C13H15N3O B4428947 4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine

4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine

Cat. No. B4428947
M. Wt: 229.28 g/mol
InChI Key: NMBFYDJLTHYUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine, also known as ETP-469, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. ETP-469 belongs to the class of pyrimidine derivatives and has been studied for its pharmacological properties, including its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of 4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine involves the inhibition of the DNA damage response pathway. This compound binds to the protein PARP-1, which is involved in DNA repair. By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to the death of cancer cells. In addition, this compound can reduce inflammation by inhibiting the activation of NF-kappaB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces DNA damage and apoptosis, leading to cell death. In inflammation studies, this compound reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative disorder research, this compound protects neurons from oxidative stress, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine in lab experiments is its specificity for PARP-1 inhibition, which allows for the targeted inhibition of the DNA damage response pathway. Another advantage is its ability to reduce inflammation, which can be beneficial in studying the role of inflammation in various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

Future research on 4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine could focus on its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. In addition, studies could investigate the potential side effects and toxicity of this compound in humans. Finally, research could focus on developing more potent and selective PARP-1 inhibitors based on the structure of this compound.

Scientific Research Applications

4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the DNA damage response pathway. Inflammation studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-9-6-4-5-7-10(9)11-8-12(17-2)16-13(14)15-11/h4-8H,3H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBFYDJLTHYUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=CC(=NC(=N2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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